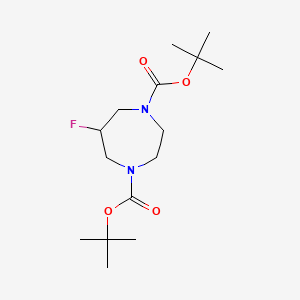

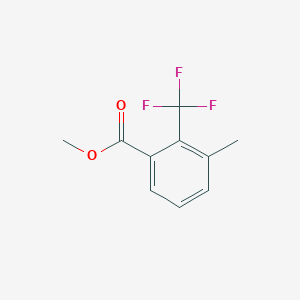

![molecular formula C21H15Cl2N3O2S2 B2480768 N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291867-51-0](/img/structure/B2480768.png)

N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such complex molecules typically involves multiple steps, starting from basic building blocks to gradually introduce the desired functional groups and structural complexity. While specific details about the synthesis of this exact compound are scarce, related compounds often involve strategic functionalization of thieno[3,2-d]pyrimidin rings and subsequent coupling reactions to introduce the dichlorophenyl and acetamide functionalities (Gangjee et al., 2008). Key steps may include halogenation, nucleophilic substitution, and condensation reactions, often requiring careful control of reaction conditions to achieve the desired regioselectivity and yield.

Molecular Structure Analysis

The molecular structure of compounds like "N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide" is characterized by its conformation and intramolecular interactions. Studies on similar molecules have shown folded conformations around certain atoms, influenced by intramolecular hydrogen bonding and steric interactions, which can significantly affect the molecule's reactivity and interaction with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

This compound's chemical reactivity is influenced by its functional groups. The acetamide moiety can undergo hydrolysis under acidic or basic conditions, while the thieno[3,2-d]pyrimidin core may participate in electrophilic substitution reactions. The dichlorophenyl group can engage in nucleophilic aromatic substitution (S_NAr) reactions, depending on the reaction conditions and the presence of nucleophiles.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments and for its formulation in applications. While specific data on this compound might not be readily available, related structures exhibit notable crystallinity and specific intermolecular interactions that dictate their solubility and melting points (Subasri et al., 2017).

Wissenschaftliche Forschungsanwendungen

Inhibitory Activity and Anticancer Research : One significant area of research involves the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial enzymes in the nucleotide synthesis pathway, making them valuable targets for anticancer drugs. For instance, certain analogues have demonstrated potent dual inhibitory activities against human TS and DHFR, suggesting their potential as effective anticancer agents (Gangjee et al., 2008). Moreover, several newly synthesized compounds were found to exhibit significant anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, indicating their promise in cancer treatment strategies (Hafez & El-Gazzar, 2017).

Structural and Vibrational Spectroscopy Analysis : Research has also been conducted on the vibrational spectroscopic characterization of similar compounds to understand their structural and electronic properties. Studies have utilized techniques such as Raman and Fourier-transform infrared spectroscopy, alongside quantum computational approaches, to explore the geometric equilibrium and intramolecular interactions of these molecules. This includes investigating the effects of rehybridization and hyperconjugation on their structure and stability, offering insights into the molecular mechanisms underlying their biological activity (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis : The detailed crystal structure analysis of such compounds provides further understanding of their conformational dynamics and molecular interactions. By examining the folded conformation about certain molecular bridges and intramolecular hydrogen bonding patterns, researchers can gain valuable information on how these structural features may influence their biological activity and interaction with target enzymes (Subasri et al., 2016).

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O2S2/c1-12-4-2-3-5-17(12)26-20(28)19-16(6-7-29-19)25-21(26)30-11-18(27)24-15-9-13(22)8-14(23)10-15/h2-10H,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDGTGIBUMWHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

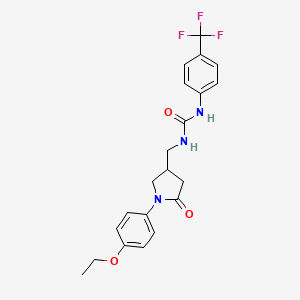

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

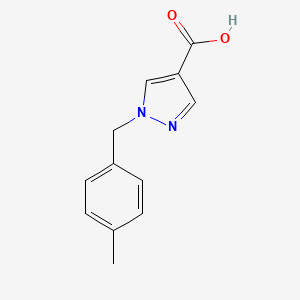

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)